
ethyl 2-ethyl-3-Methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethyl-3-methylpentanoate is an organic compound with the molecular formula C10H20O2. It is an ester derived from the reaction between 2-ethyl-3-methylpentanoic acid and ethanol. This compound is known for its fruity aroma, which makes it a valuable ingredient in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-3-methylpentanoate can be synthesized through esterification, where 2-ethyl-3-methylpentanoic acid reacts with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:
2-ethyl-3-methylpentanoic acid+ethanolH2SO4ethyl 2-ethyl-3-methylpentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it is heated and mixed with the acid catalyst. The ester is then separated from the reaction mixture through distillation, and any unreacted starting materials are recycled back into the reactor.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-3-methylpentanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 2-ethyl-3-methylpentanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products Formed
Hydrolysis: 2-ethyl-3-methylpentanoic acid and ethanol.
Reduction: 2-ethyl-3-methylpentanol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
Ethyl 2-ethyl-3-methylpentanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its fruity aroma.
Mechanism of Action
The mechanism by which ethyl 2-ethyl-3-methylpentanoate exerts its effects depends on the specific application. In biological systems, it may act as a substrate for enzymes, undergoing hydrolysis to release 2-ethyl-3-methylpentanoic acid and ethanol. The ester bond is typically the site of enzymatic action, where esterases catalyze the hydrolysis reaction.
Comparison with Similar Compounds
Ethyl 2-ethyl-3-methylpentanoate can be compared with other esters such as ethyl 2-methylpentanoate and ethyl 3-methylpentanoate. These compounds share similar structural features but differ in the position and nature of the substituents on the carbon chain. The unique combination of the ethyl and methyl groups in this compound contributes to its distinct aroma and reactivity.
List of Similar Compounds
- Ethyl 2-methylpentanoate
- Ethyl 3-methylpentanoate
- Ethyl 2-methyl-3-pentenoate
These compounds are also esters and share similar chemical properties, but their specific applications and reactivity may vary based on their structure.
Properties
CAS No. |
145730-08-1 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.268 |
IUPAC Name |
ethyl 2-ethyl-3-methylpentanoate |
InChI |
InChI=1S/C10H20O2/c1-5-8(4)9(6-2)10(11)12-7-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
JUOFQZPNNRPDEY-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CC)C(=O)OCC |
Synonyms |
ethyl 2-ethyl-3-Methylpentanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


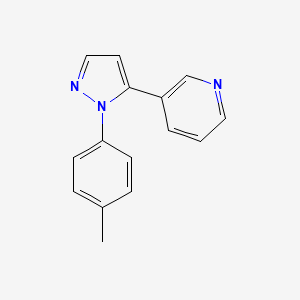
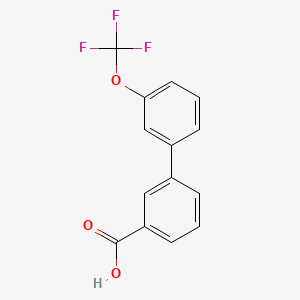
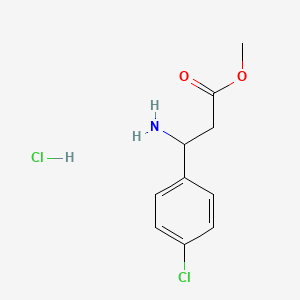
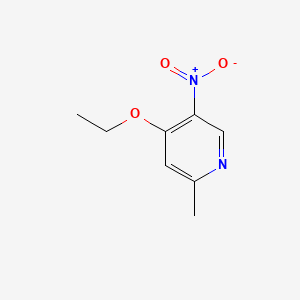
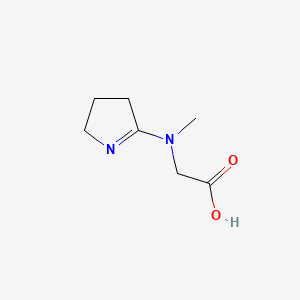
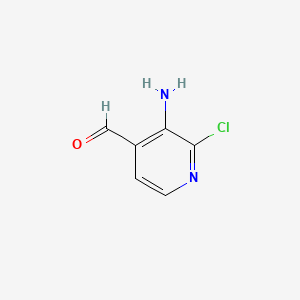

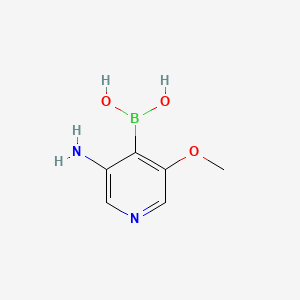
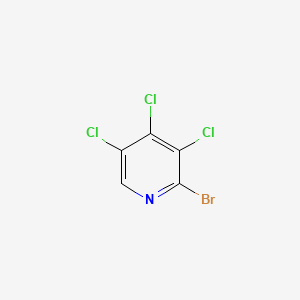
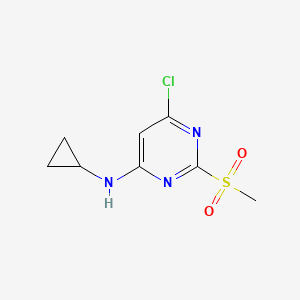

![8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B596871.png)
